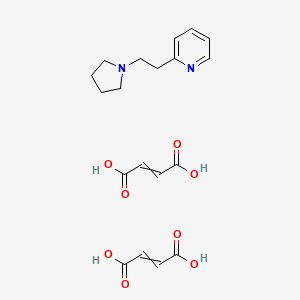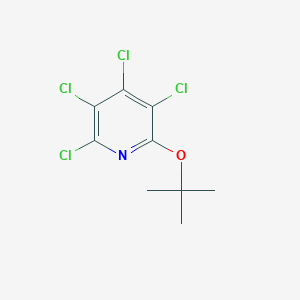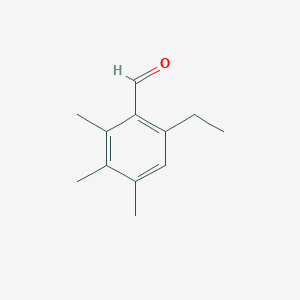silane CAS No. 89523-93-3](/img/structure/B14380923.png)
[1-(Diphenylmethylidene)-1H-inden-3-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethylidene)-1H-inden-3-ylsilane: is a chemical compound known for its unique structure and properties It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethylidene)-1H-inden-3-ylsilane typically involves the reaction of 1H-indene derivatives with diphenylmethylidene and trimethylsilyl reagents. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Diphenylmethylidene)-1H-inden-3-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used as a reagent in organic synthesis. It can act as a protecting group for alcohols and amines, and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between silicon-containing compounds and biological systems. It may also serve as a model compound for investigating the behavior of silanes in biological environments.
Medicine: Potential applications in medicine include the development of silicon-based drugs and therapeutic agents. The compound’s unique structure may offer advantages in drug design and delivery.
Industry: In industry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used in the production of advanced materials, such as silicone polymers and resins. Its properties make it suitable for use in coatings, adhesives, and sealants.
作用機序
The mechanism by which 1-(Diphenylmethylidene)-1H-inden-3-ylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s structure allows it to participate in radical reactions, hydrosilylation, and other processes that are important in organic synthesis.
類似化合物との比較
Triphenylsilane: Another silane compound with three phenyl groups attached to the silicon atom.
Trimethylsilane: A simpler silane with three methyl groups attached to the silicon atom.
Diphenylsilane: A silane with two phenyl groups attached to the silicon atom.
Uniqueness: What sets 1-(Diphenylmethylidene)-1H-inden-3-ylsilane apart from these similar compounds is its unique combination of a diphenylmethylidene group and an indene moiety. This structure provides distinct reactivity and properties that can be leveraged in various applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
89523-93-3 |
|---|---|
分子式 |
C25H24Si |
分子量 |
352.5 g/mol |
IUPAC名 |
(3-benzhydrylideneinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C25H24Si/c1-26(2,3)24-18-23(21-16-10-11-17-22(21)24)25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3 |
InChIキー |
KPARQFXCCFCGHY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)



